molecular formula C6H10ClNO B13821944 2-Chlorocyclohexanoneoxime

2-Chlorocyclohexanoneoxime

Cat. No.: B13821944
M. Wt: 147.60 g/mol
InChI Key: ODCQZCNSWWLGCQ-SOFGYWHQSA-N
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Description

2-Chlorocyclohexanoneoxime: is an organic compound with the molecular formula C6H10ClNO It is a derivative of cyclohexanone, where the oxime group is attached to the second carbon atom, and a chlorine atom is also attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocyclohexanoneoxime can be synthesized through the reaction of cyclohexanone with nitrosyl chloride in the presence of hydrochloric acid. The reaction typically involves the addition of nitrosyl chloride to cyclohexene under irradiation from a high-pressure mercury lamp . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocyclohexanoneoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chlorocyclohexanoneoxime involves its interaction with specific molecular targets. For instance, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . Additionally, the compound’s derivatives may interact with other molecular pathways, contributing to their biological activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the oxime and chlorine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(NE)-N-(2-chlorocyclohexylidene)hydroxylamine

InChI

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5,9H,1-4H2/b8-6+

InChI Key

ODCQZCNSWWLGCQ-SOFGYWHQSA-N

Isomeric SMILES

C1CC/C(=N\O)/C(C1)Cl

Canonical SMILES

C1CCC(=NO)C(C1)Cl

Origin of Product

United States

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